molecular formula C12H21NO B039127 7-(1-Hydroxycyclopentyl)heptanenitrile CAS No. 121108-83-6

7-(1-Hydroxycyclopentyl)heptanenitrile

Cat. No.: B039127
CAS No.: 121108-83-6
M. Wt: 195.3 g/mol
InChI Key: DMBOEQKDRYKKKZ-UHFFFAOYSA-N
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Description

7-(1-Hydroxycyclopentyl)heptanenitrile is a nitrile-containing organic compound characterized by a heptane backbone substituted with a hydroxycyclopentyl group. Its molecular formula is C₁₂H₂₁NO, with a nitrile (#C≡N) functional group and a hydroxyl (-OH) group attached to a cyclopentane ring. This structure confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and drug discovery. Key spectroscopic data includes 13C NMR peaks at δ 119.7 (nitrile carbon), 31.7, 29.1, and 25.2 ppm (cyclopentyl and aliphatic carbons) .

Properties

CAS No.

121108-83-6

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

7-(1-hydroxycyclopentyl)heptanenitrile

InChI

InChI=1S/C12H21NO/c13-11-7-3-1-2-4-8-12(14)9-5-6-10-12/h14H,1-10H2

InChI Key

DMBOEQKDRYKKKZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CCCCCCC#N)O

Canonical SMILES

C1CCC(C1)(CCCCCCC#N)O

Synonyms

Cyclopentaneheptanenitrile, 1-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Key Analogs

lists compounds with high similarity scores to 7-(1-Hydroxycyclopentyl)heptanenitrile:

Compound Name CAS No. Similarity Score
2-(1-Hydroxycyclohexyl)acetonitrile 123689-95-2 0.86
This compound 4111-08-4 0.81
2-Hydroxy-2-methylbutanenitrile 14368-55-9 0.81

Key Structural Differences :

  • 2-(1-Hydroxycyclohexyl)acetonitrile features a cyclohexane ring instead of cyclopentane and a shorter carbon chain, leading to reduced steric bulk .
  • 2-Hydroxy-2-methylbutanenitrile lacks a cyclic structure, with a branched hydroxyalkyl group, resulting in higher polarity .

Physicochemical Properties

Compound Molecular Formula logP Water Solubility (mg/L) Key NMR Shifts (13C, δ ppm)
This compound C₁₂H₂₁NO ~2.5* Not reported 119.7 (C≡N), 31.7, 25.2
7-(Methylthio)heptanenitrile C₈H₁₅NS 2.9 343.6 δ 119.6 (C≡N), 30.7, 28.1
7-Hydroxyheptanenitrile C₇H₁₃NO ~1.8* Not reported δ 119.5 (C≡N), 70.5 (C-OH)

*Predicted values based on substituent contributions.

  • logP : The hydroxycyclopentyl group in this compound reduces lipophilicity compared to 7-(Methylthio)heptanenitrile (logP 2.9) due to the polar -OH group .
  • NMR Shifts : The nitrile carbon in this compound (δ 119.7) is deshielded similarly to heptanenitrile analogs (δ 119.6–119.7), but cyclopentyl carbons (δ 25–32 ppm) differ from methylthio-substituted compounds (δ 28–31 ppm) .

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